N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide
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Overview
Description
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a useful research compound. Its molecular formula is C30H30FN5O4S and its molecular weight is 575.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening : Research has focused on the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones, which are structurally related to the compound . These derivatives have been prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions. Biological screening of these compounds, particularly for their potential cytotoxicity against cancer cell lines, revealed that some derivatives exhibit significant anticancer activity (Nowak et al., 2015).
Antimicrobial Activity : Novel N-aryl derivatives, incorporating elements similar to the core structure of the compound , have been synthesized and evaluated for antimicrobial activity. These compounds have shown potential antibacterial activity against both Gram-positive and Gram-negative bacterial species, as well as antifungal activity against various fungal strains (Babu et al., 2015).
Antiproliferative Activity : The synthesis of quinazolinone derivatives with modifications aimed at enhancing antiproliferative activity has been a significant area of research. Studies have identified compounds within this class demonstrating effective inhibition of tumor cell lines, highlighting their potential in cancer research (Shaharyar et al., 2007).
In Vitro Antitumor Activity : Derivatives of quinazolinones, structurally related to the compound under discussion, have been synthesized and tested for their in vitro antitumor activity against various cancer cell lines. Some derivatives exhibited significant inhibitory activity, suggesting potential applications in cancer treatment research (Cao et al., 2005).
Design and Biological Evaluation as Antitumor Agents : The design and synthesis of quinazoline derivatives containing piperazine moieties have been explored for their antitumor properties. These studies have identified compounds with potent antiproliferative activities against various cancer cell lines, contributing to the development of new antitumor agents (Li et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Pharmacokinetics
Result of Action
Similar compounds have been found to possess various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
It is known that similar compounds have diverse biological activities, suggesting that environmental factors may also influence the action of this compound .
Properties
IUPAC Name |
N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4-[(8-oxo-6-sulfanylidene-4,4a,5,8a,9,9a-hexahydro-3aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36FN5O4S/c31-23-4-1-2-5-25(23)35-14-12-34(13-15-35)11-3-10-32-28(37)21-8-6-20(7-9-21)18-36-29(38)22-16-26-27(40-19-39-26)17-24(22)33-30(36)41/h1-2,4-9,22,24,26-27H,3,10-19H2,(H,32,37)(H,33,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSGNOFYAVPAIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4CC5C(CC4NC3=S)OCO5)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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